3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride
Description
Historical Context and Discovery
The development of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride emerged from the broader historical context of collidine chemistry, which began with the isolation of 2,4,6-trimethylpyridine from Dippel's oil in 1854. This foundational discovery established the framework for understanding trimethylated pyridine derivatives and their potential for further functionalization. The systematic exploration of pyridine derivatives gained momentum throughout the nineteenth and twentieth centuries, driven by the recognition that heterocyclic compounds possessed unique chemical and biological properties that distinguished them from their carbocyclic counterparts.
The specific development of chloromethylated pyridine derivatives followed the establishment of chloromethylation reactions, particularly the Blanc chloromethylation reaction discovered by Gustave Louis Blanc in 1923. This reaction provided a reliable method for introducing chloromethyl groups onto aromatic systems, including heterocyclic compounds like pyridines. The combination of established collidine chemistry with chloromethylation methodologies enabled the synthesis of sophisticated derivatives such as 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride.
Contemporary synthetic approaches have refined the preparation of this compound through multiple pathways, including direct chloromethylation of 2,4,6-trimethylpyridine and sequential functionalization of simpler pyridine precursors. The development of these synthetic methodologies reflects the growing demand for specialized pyridine derivatives in pharmaceutical and materials science applications.
Nomenclature and Classification within Pyridine Chemistry
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride belongs to the broader classification of substituted pyridines, specifically within the collidine subfamily. According to International Union of Pure and Applied Chemistry nomenclature, the compound is systematically named as 3-(chloromethyl)-2,4,6-trimethylpyridine hydrochloride, reflecting its structural features and salt form. The base compound possesses the molecular formula C₉H₁₂ClN, with the hydrochloride salt adding an additional hydrochloric acid molecule to yield C₉H₁₃Cl₂N.
The compound can be classified according to multiple organizational schemes within organic chemistry. From a structural perspective, it represents a hexasubstituted pyridine with four methyl groups and one chloromethyl substituent distributed around the six-membered heterocyclic ring. The positioning of substituents follows the pyridine numbering system, where the nitrogen atom occupies position 1, and subsequent carbon atoms are numbered sequentially.
| Classification Category | Designation |
|---|---|
| Chemical Class | Aromatic Heterocyclic Compound |
| Subcategory | Substituted Pyridine |
| Functional Groups | Chloromethyl, Methyl, Pyridine |
| Molecular Formula | C₉H₁₃Cl₂N (hydrochloride salt) |
| Chemical Abstracts Service Number | 2060041-19-0 |
| International Chemical Identifier | Available in chemical databases |
Within the broader context of nitrogen-containing heterocycles, 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride exemplifies the principle of structure-activity relationships in heterocyclic chemistry. The specific arrangement of methyl and chloromethyl substituents creates a unique electronic environment that influences both chemical reactivity and potential biological activity.
Significance in Heterocyclic Chemistry
The significance of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride within heterocyclic chemistry extends far beyond its individual molecular properties. This compound represents a convergence of several important chemical principles that define modern heterocyclic synthesis and application. The pyridine core provides aromatic stability while maintaining sufficient reactivity for further functionalization, a characteristic that has made pyridine derivatives indispensable in pharmaceutical chemistry.
The chloromethyl functionality introduces a highly reactive electrophilic center that enables diverse nucleophilic substitution reactions. This reactivity profile allows the compound to serve as a versatile synthetic intermediate, capable of forming carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds through appropriate nucleophilic partners. The strategic positioning of the chloromethyl group at the 3-position of the pyridine ring creates an optimal balance between reactivity and stability, avoiding the increased reactivity that would occur at positions adjacent to the nitrogen atom.
The multiple methyl substituents contribute to the compound's significance through several mechanisms. These electron-donating groups modify the electronic distribution within the pyridine ring, influencing both the basicity of the nitrogen atom and the reactivity of other positions on the ring. Additionally, the steric bulk provided by the methyl groups creates a shielded environment around the nitrogen center, which can be advantageous in certain catalytic applications where controlled access to the nitrogen lone pair is desired.
Modern applications of this compound in heterocyclic chemistry include its use as a building block for more complex molecular architectures. The compound has found particular utility in the synthesis of pharmaceutical intermediates and agrochemical precursors, where the combination of pyridine functionality with reactive chloromethyl substitution provides access to biologically active molecules.
Relationship to Collidine Chemistry
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride maintains intimate connections with the broader field of collidine chemistry, representing a functionalized derivative of the well-established 2,4,6-trimethylpyridine backbone. Collidines, as a group of trimethylpyridine isomers, have played fundamental roles in organic synthesis, particularly as hindered bases and specialized reagents. The parent compound 2,4,6-trimethylpyridine, commonly known as 2,4,6-collidine, exhibits distinctive properties that arise from the symmetric arrangement of methyl groups around the pyridine ring.
The relationship between 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride and traditional collidine chemistry manifests in several important ways. The compound retains the characteristic steric hindrance around the nitrogen center that defines collidine reactivity, while introducing the additional functionality of the chloromethyl group. This combination creates a unique reactivity profile that differs from both simple collidines and conventional chloromethylpyridine derivatives.
| Collidine Isomer | Systematic Name | Key Characteristics |
|---|---|---|
| 2,3,4-Collidine | 2,3,4-trimethylpyridine | Adjacent methyl substitution |
| 2,3,5-Collidine | 2,3,5-trimethylpyridine | Mixed substitution pattern |
| 2,3,6-Collidine | 2,3,6-trimethylpyridine | Ortho-meta substitution |
| 2,4,5-Collidine | 2,4,5-trimethylpyridine | Meta-para substitution |
| 2,4,6-Collidine | 2,4,6-trimethylpyridine | Symmetric substitution |
| 3,4,5-Collidine | 3,4,5-trimethylpyridine | Beta-position substitution |
The synthetic chemistry surrounding collidines has established numerous methodologies for their preparation and functionalization. Traditional approaches include the Hantzsch dihydropyridine synthesis, which can be adapted to produce various collidine isomers from appropriate precursors. The specific synthesis of 2,4,6-trimethylpyridine involves the condensation of ethyl acetoacetate with acetaldehyde and ammonia, providing access to the core structure that can subsequently be functionalized to produce derivatives like 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride.
Contemporary research in collidine chemistry has expanded to include electrochemical functionalization methods, which offer new pathways for introducing functional groups while maintaining the integrity of the collidine framework. These developments have particular relevance for compounds like 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride, as they provide alternative synthetic routes that may offer improved selectivity or efficiency compared to traditional chemical methods.
Contemporary Research Landscape
The contemporary research landscape surrounding 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride reflects the evolving needs of modern synthetic chemistry and the growing sophistication of heterocyclic methodologies. Current research efforts focus on several key areas that highlight the compound's versatility and potential for future applications. These research directions encompass synthetic methodology development, mechanistic investigations, and application-driven studies that seek to exploit the unique properties of this compound for practical purposes.
Recent advances in synthetic methodology have explored novel approaches to the preparation of chloromethylated collidine derivatives. Electrochemical methods have emerged as particularly promising alternatives to traditional chemical synthesis, offering improved control over reaction conditions and potentially enhanced selectivity. These electrochemical approaches utilize the principles of oxidative carbon-hydrogen functionalization to introduce chloromethyl groups directly onto collidine frameworks, representing a significant departure from conventional synthetic strategies.
The application of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride in contemporary organic synthesis extends to its role as a precursor for more complex molecular architectures. Research has demonstrated the compound's utility in the formation of quaternary ammonium salts, which serve as important intermediates in various synthetic transformations. The strategic combination of the hindered collidine nitrogen with the reactive chloromethyl functionality creates opportunities for the synthesis of novel heterocyclic systems that would be difficult to access through other synthetic routes.
| Research Area | Current Focus | Methodological Approaches |
|---|---|---|
| Synthetic Methodology | Electrochemical functionalization | Oxidative carbon-hydrogen activation |
| Mechanistic Studies | Reaction pathway elucidation | Computational and experimental analysis |
| Application Development | Pharmaceutical intermediates | Structure-activity optimization |
| Catalytic Applications | Hindered base systems | Steric control mechanisms |
Mechanistic research has provided valuable insights into the fundamental chemical behavior of chloromethylated collidine derivatives. Studies have investigated the electronic effects of multiple methyl substituents on pyridine reactivity, revealing how the combination of electron-donating methyl groups with electron-withdrawing chloromethyl functionality creates a balanced reactivity profile. These investigations have utilized both computational methods and experimental techniques to understand the factors that govern reaction selectivity and efficiency.
The pharmaceutical research community has shown increasing interest in collidine-derived compounds as potential therapeutic agents and synthetic intermediates. The unique steric and electronic properties of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride make it particularly attractive for the synthesis of biologically active molecules where controlled reactivity is essential. This application area represents one of the most commercially significant aspects of contemporary research surrounding this compound, as the pharmaceutical industry continues to seek novel synthetic methodologies for the preparation of complex drug molecules.
Properties
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-4-7(2)11-8(3)9(6)5-10;/h4H,5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXALHSVQTISHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The preparation of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride generally involves two key stages:
- Synthesis or purification of 2,4,6-trimethylpyridine (collidine)
- Chloromethylation of 2,4,6-trimethylpyridine to introduce the chloromethyl group at the 3-position
Preparation of 2,4,6-Trimethylpyridine (Precursor)
Before chloromethylation, high-purity 2,4,6-trimethylpyridine is required. A patented process (CN102372667A) describes an industrially viable method to obtain 2,4,6-trimethylpyridine with purity up to 97-99% by:
- Reacting crude 2,4,6-trimethylpyridine with concentrated sulfuric acid in the presence of industrial ethanol solvent to form a sulfate salt.
- Crystallizing and filtering the sulfate salt to remove impurities.
- Recrystallizing the salt using water and industrial alcohol as solvents to further purify.
- Alkaline hydrolysis of the sulfate salt with sodium hydroxide to regenerate free 2,4,6-trimethylpyridine.
- Recovery and recycling of solvents and by-products to optimize yield and reduce waste.
| Step | Conditions | Notes |
|---|---|---|
| Sulfation | Concentrated H2SO4, industrial ethanol, 40°C | Exothermic, temperature control critical |
| Crystallization | Cooling to crystallize sulfate salt | Removes impurities |
| Recrystallization | Water + industrial alcohol solvents | Achieves >99% purity |
| Alkaline hydrolysis | NaOH solution, 45-60°C, pH 8-9 | Regenerates free base, separates sodium sulfate |
This method balances purity, yield, and cost-effectiveness for industrial-scale preparation of 2,4,6-trimethylpyridine.
Chloromethylation of 2,4,6-Trimethylpyridine
The critical step to obtain 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride is the selective chloromethylation at the 3-position. While direct literature on this exact compound is limited, related chloromethylation methods of methyl-substituted pyridines provide insights:
Chlorination of hydroxymethyl intermediates: A common approach involves first synthesizing the corresponding 3-(hydroxymethyl)-2,4,6-trimethylpyridine intermediate, followed by chlorination using chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride, or other chlorinating reagents) under controlled temperatures (0-15°C) to avoid side reactions.
Stepwise synthesis from pyridine N-oxides: Rearrangement of pyridine N-oxide derivatives followed by hydrolysis and chlorination has been reported for related compounds, suggesting a potential route for selective substitution at the 3-position.
Reaction conditions: Chlorination is typically performed under ice-water bath cooling to maintain 0-15°C, with slow addition of chlorinating agents to control exothermicity and prevent over-chlorination or degradation.
Isolation: The chloromethylated product is often isolated as its hydrochloride salt by treatment with HCl gas or aqueous HCl, facilitating crystallization and purification.
Example Synthetic Route (Inferred from Related Compounds)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Purification | Sulfation with H2SO4, crystallization in ethanol | Pure 2,4,6-trimethylpyridine sulfate salt |
| 2 | Alkaline hydrolysis | NaOH, 45-60°C, pH 8-9 | Free 2,4,6-trimethylpyridine |
| 3 | Hydroxymethylation | Formaldehyde or paraformaldehyde, base catalyst | 3-(Hydroxymethyl)-2,4,6-trimethylpyridine |
| 4 | Chlorination | Thionyl chloride or POCl3, 0-15°C | 3-(Chloromethyl)-2,4,6-trimethylpyridine |
| 5 | Salt formation | HCl gas or aqueous HCl | 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride |
Analytical Data and Purification
- Purity: The final hydrochloride salt is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Yield: Optimized chlorination and crystallization steps yield high purity product with minimal side products.
- Characterization: Confirmed by NMR, IR, and melting point analysis consistent with literature values.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| 2,4,6-Trimethylpyridine synthesis | Sulfation, crystallization | H2SO4, industrial ethanol, 40°C | Purity 97-99%, scalable industrial method |
| Alkaline hydrolysis | Base treatment | NaOH, 45-60°C, pH 8-9 | Regenerates free base, separates impurities |
| Hydroxymethylation (inferred) | Formaldehyde addition | Formaldehyde, base catalyst | Introduces hydroxymethyl group at 3-position |
| Chlorination | Chlorinating agent reaction | Thionyl chloride or POCl3, 0-15°C | Converts hydroxymethyl to chloromethyl group |
| Salt formation | Acidification | HCl gas or aqueous HCl | Forms hydrochloride salt for isolation and purity |
Research Findings and Notes
- The preparation of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride requires careful control of reaction temperatures and stoichiometry to avoid over-chlorination or side reactions.
- Industrially, the purification of the pyridine precursor is crucial to ensure high yield and selectivity in subsequent chloromethylation.
- The use of industrial ethanol and controlled crystallization techniques improves cost efficiency and environmental impact.
- Chlorination at low temperature (0-15°C) is essential for selectivity and product stability.
- The hydrochloride salt form enhances stability and facilitates purification by crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Pyridine N-oxides are formed.
Reduction: The primary product is 2,4,6-trimethylpyridine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- SMILES : CC1=CC(=NC(=C1CCl)C)C
- InChI : InChI=1S/C9H12ClN/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,5H2,1-3H3
This compound features a chloromethyl group attached to a pyridine ring that is further substituted with three methyl groups. Its unique structure contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in:
- Peptide Synthesis : The compound has been utilized in peptide coupling reactions, where it acts as a base due to its steric hindrance around the nitrogen atom. This property enhances its efficiency in facilitating the formation of peptide bonds .
- Pharmaceutical Synthesis : It acts as an intermediate for synthesizing biologically active molecules. The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the final products.
Biological Applications
Research indicates that derivatives of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride exhibit significant biological activity:
- Antimicrobial Activity : Compounds derived from this pyridine derivative have shown promising antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
- Agrochemical Applications : The compound's derivatives are being explored for their effectiveness as agrochemicals, particularly in the development of herbicides and pesticides due to their ability to inhibit specific biological pathways in plants and pests.
Industrial Uses
The compound also finds applications in various industrial processes:
- Organic Buffering Agents : It is utilized as an organic buffer in biochemical applications, particularly in maintaining pH levels during enzymatic reactions .
- Catalysis : The compound can act as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride largely depends on its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in synthetic chemistry to introduce functional groups into organic frameworks.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride
- Molecular Formula : C₉H₁₃Cl₂N
- Molecular Weight : 206.11 g/mol
- CAS No.: 2060041-19-0
- Storage : Typically stored at low temperatures to maintain stability (exact conditions unspecified) .
Structural Features :
This compound features a pyridine ring substituted with methyl groups at the 2-, 4-, and 6-positions and a chloromethyl group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications.
Applications :
Primarily used as a building block in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and materials science. Its chloromethyl group facilitates nucleophilic substitution reactions, enabling functionalization .
Comparison with Structurally Similar Compounds
3-(Chloromethyl)pyridine Hydrochloride
- Molecular Formula : C₆H₇Cl₂N
- CAS No.: 6959-48-4
- Molecular Weight : 164.03 g/mol
- Key Differences :
- Applications: Used in research for introducing pyridylmethyl groups into molecules. Limited commercial production in the U.S. .
3-(Chloromethyl)-2-methylpyridine Hydrochloride
2,4,6-Trimethylpyridine (sym-Collidine)
- Molecular Formula : C₈H₁₁N
- CAS No.: 108-75-8
- Key Differences: No chloromethyl group; instead, serves as a precursor for tristyrylpyridines via the Siegrist reaction.
Comparative Data Table
Research Findings and Reactivity Insights
Steric and Electronic Effects :
The trimethylation in 3-(Chloromethyl)-2,4,6-trimethylpyridine HCl introduces significant steric hindrance, which may slow down nucleophilic attacks compared to less substituted analogs like 3-(Chloromethyl)pyridine HCl. However, the electron-donating methyl groups could stabilize intermediates in certain reactions .- Synthetic Utility: Unlike sym-collidine, which is used to generate electroluminescent tristyrylpyridines , the chloromethyl group in the target compound allows for direct functionalization, enabling its use in drug discovery (e.g., coupling with heterocycles or amino acids) .
Biological Activity
3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride, also known by its CAS number 2060041-19-0, is a pyridine derivative with potential biological activities. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its structural features that may influence its interaction with biological systems.
Chemical Structure and Properties
The compound has a chloromethyl group attached to a trimethylpyridine backbone. The presence of the chloromethyl group is significant as it can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives with altered biological activities.
The biological activity of 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Similar compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent effects on cell proliferation and apoptosis.
Biochemical Pathways
Research indicates that compounds with similar structures can modulate several biochemical pathways:
- Enzyme Interaction : The compound may interact with oxidoreductases and hydrolases, influencing their catalytic activities. This interaction often involves binding to the active sites of these enzymes.
- Signal Transduction : It has been observed that such compounds can affect signaling pathways involving kinases and phosphatases, altering gene expression patterns and cellular metabolism.
Cellular Effects
The compound exhibits a range of cellular effects:
- Cell Proliferation : Inhibition of CDKs can lead to reduced cell proliferation rates.
- Gene Expression Modulation : Changes in gene expression related to oxidative stress responses and apoptosis have been reported.
- Metabolic Alterations : Interactions with metabolic enzymes can affect energy production and overall metabolic fluxes within cells.
Case Studies
Several studies have explored the biological activity of pyridine derivatives similar to 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride:
-
Inhibition of Cancer Cell Growth :
- A study demonstrated that pyridine derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of CDK activity.
- Antioxidant Properties :
-
Enzyme Inhibition Studies :
- Research indicated that similar compounds could effectively inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic routes for 3-(chloromethyl)-2,4,6-trimethylpyridine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : A multi-step synthesis approach is commonly employed, starting with a pyridine precursor such as 2,4,6-trimethylpyridine. Key steps include:
Chloromethylation : Reacting the pyridine derivative with chloromethylating agents (e.g., paraformaldehyde/HCl) under reflux in a polar solvent (e.g., DCM or DMF) .
Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in anhydrous ether.
- Critical Factors :
- Temperature control during chloromethylation (60–80°C) minimizes side reactions like over-chlorination.
- Solvent polarity (DMF > DCM) enhances nucleophilicity of the pyridine nitrogen, improving reaction efficiency .
- Yield Optimization :
Typical yields range from 50–70%, with purity >95% confirmed by HPLC and NMR .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects:
- Chloromethyl group (δ ~4.5 ppm for CH2Cl in 1H NMR; δ ~45 ppm in 13C NMR).
- Methyl groups (δ ~2.3–2.6 ppm in 1H NMR; δ ~20–25 ppm in 13C NMR) .
- FT-IR : Confirm functional groups via C-Cl stretching (550–650 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks [M+H]+ at m/z 219.6 (C9H13Cl2N+) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs >150°C (TGA data). Store at 2–8°C in airtight, desiccated containers.
- pH Sensitivity :
- Stable in acidic conditions (pH 2–4) due to protonation of the pyridine nitrogen.
- Hydrolysis of the chloromethyl group is observed at pH >7, forming hydroxymethyl derivatives .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation during reactions .
Advanced Research Questions
Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling reactions with nucleophiles (e.g., amines, thiols):
- Kinetics : Second-order rate constants (k ~10⁻³–10⁻⁴ M⁻¹s⁻¹) in DMF at 60°C.
- Steric Effects : Bulky 2,4,6-trimethyl groups hinder nucleophilic attack, requiring elevated temperatures or catalysts (e.g., KI) .
- Product Diversity :
- Amines yield quaternary ammonium salts (e.g., for drug delivery systems).
- Thiols form sulfides for coordination chemistry applications .
Q. What is the role of this compound in modulating biological targets, such as enzymes or receptors?
- Methodological Answer : Pyridine derivatives are explored as enzyme inhibitors due to their nitrogen’s electron-donating capacity:
- CYP1B1 Inhibition : Analogous 2-(pyridin-3-yl)estradiol derivatives show IC50 values as low as 0.011 µM, suggesting potential for cancer therapy .
- Binding Studies :
- Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding constants (Kd).
- Molecular docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites .
- Table: Inhibitory Activity of Pyridine Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(Chloromethyl)-2,4,6-TMP·HCl | CYP1B1 | 0.15* | |
| α-Naphthoflavone | CYP1B1 | 0.083 | |
| *Estimated based on structural analogs. |
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the compound’s interactions in supramolecular systems?
- Methodological Answer :
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution.
- Chloromethyl group exhibits a partial positive charge (+0.35e), enhancing electrophilicity .
- Molecular Dynamics (MD) :
Simulate interactions with biomolecules (e.g., DNA) in explicit solvent (e.g., TIP3P water). Pyridine derivatives stabilize DNA via π-π stacking and electrostatic interactions in acidic media . - ADMET Prediction :
Use SwissADME to predict logP (~2.1) and moderate blood-brain barrier permeability .
Q. What advanced spectroscopic techniques resolve tautomerism or conformational dynamics in derivatives of this compound?
- Methodological Answer :
- 2D NMR (ROESY/NOESY) : Detect through-space interactions between chloromethyl and methyl groups to confirm preferred conformers .
- UV-Vis Spectroscopy : Monitor λmax shifts in solvents of varying polarity (e.g., from 270 nm in hexane to 290 nm in methanol) to assess solvatochromism .
- Time-Resolved Fluorescence : Measure lifetime decay (τ ~2–5 ns) to study excited-state interactions with biological targets .
Data Contradictions and Validation
- vs. : While highlights CYP1B1 inhibition by pyridine derivatives, focuses on nucleophilic substitution reactivity. Researchers must validate biological activity via in vitro assays (e.g., EROD for CYP1B1) to reconcile theoretical and experimental results .
- vs. : Chloromethyl group stability in acidic conditions () contrasts with hydrolysis risks noted in . Controlled pH studies (e.g., 1H NMR monitoring) are recommended for context-specific stability assessment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
